Bromo-PEG3-bromide (CAS 31255-26-2) is a homobifunctional polyethylene glycol (PEG) linker characterized by a hydrophilic spacer of three ether oxygens terminating in two primary bromide leaving groups. In industrial and laboratory procurement, this compound is primarily sourced as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Autophagosome-Tethering Compounds (ATTECs), and advanced bioconjugates. The precise length of the PEG3 spacer provides a specific spatial orientation for ternary complex formation, while the terminal bromides offer rapid nucleophilic substitution (SN2) kinetics compared to chlorinated analogs. Furthermore, the incorporation of the PEG backbone inherently resolves the severe aqueous solubility limitations commonly associated with traditional aliphatic crosslinkers, making Bromo-PEG3-bromide a foundational reagent for developing bioavailable targeted degraders .
Substituting Bromo-PEG3-bromide with generic alkyl dibromides (e.g., 1,8-dibromooctane) or off-target PEG lengths (e.g., PEG1 or PEG5) routinely leads to late-stage project failure in degrader development. Aliphatic linkers drastically increase the lipophilicity (LogP) of the final conjugate, frequently causing irreversible aggregation in biological assays and poor in vivo bioavailability. Conversely, altering the PEG chain length by even one or two ethylene glycol units fundamentally shifts the distance and flexibility between the target ligand and the E3 ligase recruiter, which can completely abrogate ternary complex formation and reduce degradation efficiency (DC50) by orders of magnitude. Furthermore, substituting the bromide leaving groups with chlorides necessitates harsher coupling conditions that can degrade sensitive molecular payloads, proving that the exact PEG3-bromide configuration is functionally non-interchangeable for maximizing yields and potency [1].
The exact length of the linker is a critical determinant of PROTAC and ATTEC efficacy, as it dictates the spatial orientation required for productive ternary complex formation. In the synthesis of PCSK9-targeting autophagosome-tethering compounds, conjugates utilizing the precise length of the Bromo-PEG3-bromide precursor (e.g., compound W6) demonstrated improved intracellular degradation kinetics. Compared to baseline lead compounds with sub-optimal linker configurations, the PEG3-linked construct achieved a 5-fold improvement in degradation potency, surpassing standard siRNA therapies in efficacy [1].
| Evidence Dimension | Intracellular Degradation Concentration (DC50) |
| Target Compound Data | 20.6 nM (PEG3-linked PCSK9 ATTEC W6) |
| Comparator Or Baseline | 102.8 nM (Lead compound OY3 with non-optimized linker) |
| Quantified Difference | ~5-fold improvement in DC50 |
| Conditions | In vitro cellular degradation assay (Huh7 cells) |
Procurement of the exact PEG3 chain length is critical for maximizing ternary complex stability and achieving nanomolar degradation potency in targeted therapies.
A primary procurement driver for Bromo-PEG3-bromide over traditional aliphatic crosslinkers is its ability to dramatically enhance the aqueous solubility of the final conjugate. While alkyl linkers of similar length (e.g., C8-C11 chains) contribute significant hydrophobicity that leads to assay aggregation and poor pharmacokinetics, the PEG3 spacer introduces three hydrophilic ether oxygens. This structural modification lowers the partition coefficient of the resulting PROTACs, ensuring solubility in standard aqueous and DMSO mixtures and enabling reliable in vivo formulation without compromising the required spatial distance between ligands.
| Evidence Dimension | Aqueous solubility and formulation compatibility |
| Target Compound Data | PEG3-linked conjugates (highly soluble, prevents aggregation) |
| Comparator Or Baseline | Alkyl-linked dibromides (e.g., 1,8-dibromooctane) |
| Quantified Difference | Significant reduction in lipophilicity (LogP) and improved assay stability |
| Conditions | Biological assay media and in vivo formulation mixtures |
Utilizing PEGylated linkers directly resolves the solubility-limited absorption issues that frequently cause late-stage failures in alkyl-linked drug candidates.
In the multi-step synthesis of heterobifunctional molecules, the choice of leaving group dictates the efficiency and harshness of the coupling step. Bromo-PEG3-bromide features two highly reactive terminal bromides, which serve as efficient leaving groups for nucleophilic substitution (SN2) with amines, phenols, and thiols. Compared to chlorinated PEG analogs, which exhibit sluggish kinetics, the bromide groups allow for rapid conjugation under mild basic conditions (e.g., Cs2CO3 in DMF). This minimizes the degradation of sensitive E3 ligase ligands and significantly improves the overall isolated yield of the target PROTAC .
| Evidence Dimension | Leaving group reactivity and coupling efficiency |
| Target Compound Data | Rapid SN2 conversion under mild basic conditions |
| Comparator Or Baseline | Chlorinated PEG linkers (require harsher conditions, lower yields) |
| Quantified Difference | Higher isolated yields and preservation of sensitive payload integrity |
| Conditions | SN2 coupling with phenolic or amine ligands in polar aprotic solvents |
Reliable, high-yield conjugation reduces the consumption of expensive target ligands and E3 ligase binders during industrial PROTAC library synthesis.
Bromo-PEG3-bromide is a quantitatively validated precursor for assembling targeted protein degraders where a specific spacer length is required to stabilize ternary complex formation and achieve nanomolar DC50 values, as demonstrated in PCSK9 ATTEC development [1].
Selected for crosslinking lipophilic payloads where maintaining aqueous solubility is critical, directly replacing hydrophobic alkyl dibromides to prevent assay aggregation and improve formulation compatibility .
Utilized in the industrial scale-up of heterobifunctional molecules where the higher leaving-group reactivity of the terminal bromides ensures high-yield SN2 reactions without degrading sensitive functional groups .